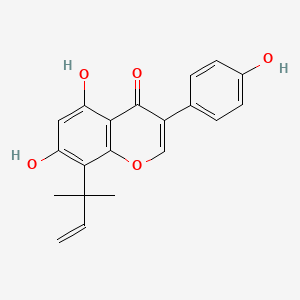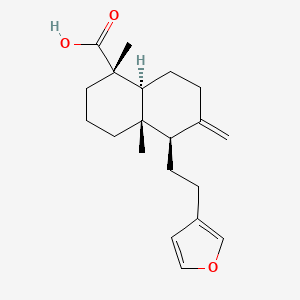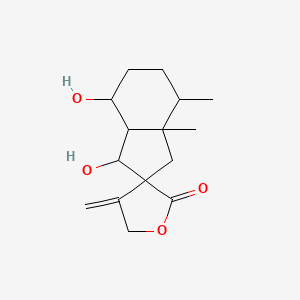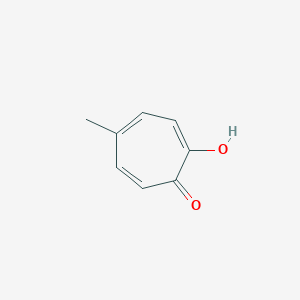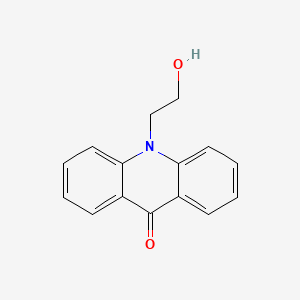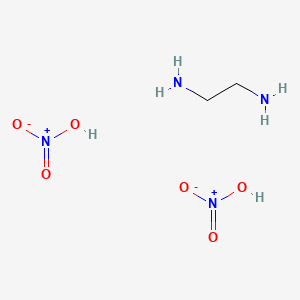
Ethylenediamine dinitrate
Vue d'ensemble
Description
Ethylenediamine dinitrate: is an organic compound with the chemical formula C₂H₈N₂·2HNO₃. It is a derivative of ethylenediamine, where the amine groups are protonated by nitric acid, forming a dinitrate salt. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethylenediamine dinitrate can be synthesized by reacting ethylenediamine with nitric acid. The reaction typically involves the gradual addition of concentrated nitric acid to a solution of ethylenediamine under controlled temperature conditions to prevent excessive heat generation. The reaction is exothermic and should be carried out with proper cooling and stirring to ensure safety and complete reaction.
Industrial Production Methods: In industrial settings, the production of 1,2-ethanediamine, dinitrate involves the use of large-scale reactors with precise temperature and concentration controls. The process may include steps such as:
- Mixing ethylenediamine with a stoichiometric amount of nitric acid.
- Maintaining the reaction mixture at a controlled temperature.
- Isolating the product by crystallization or solvent extraction methods.
Analyse Des Réactions Chimiques
Types of Reactions: Ethylenediamine dinitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to regenerate ethylenediamine.
Substitution: The nitrate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Nitroethylenediamine derivatives.
Reduction: Ethylenediamine.
Substitution: Various substituted ethylenediamine derivatives.
Applications De Recherche Scientifique
Ethylenediamine dinitrate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for certain biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy formulations.
Mécanisme D'action
The mechanism of action of 1,2-ethanediamine, dinitrate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their activity and stability.
Pathways Involved: It may influence biochemical pathways related to nitric oxide release and amine metabolism. The nitrate groups can be metabolized to release nitric oxide, which has various physiological effects.
Comparaison Avec Des Composés Similaires
Ethylenediamine: The parent compound of 1,2-ethanediamine, dinitrate, used widely in chemical synthesis.
Diethylenetriamine: A related compound with an additional amine group, used in similar applications.
Triethylenetetramine: Another related compound with more amine groups, offering different reactivity and applications.
Uniqueness: Ethylenediamine dinitrate is unique due to its dinitrate structure, which imparts distinct chemical properties such as enhanced reactivity and potential for nitric oxide release. This makes it valuable in specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
20829-66-7 |
|---|---|
Formule moléculaire |
C2H9N3O3 |
Poids moléculaire |
123.11 g/mol |
Nom IUPAC |
ethane-1,2-diamine;nitric acid |
InChI |
InChI=1S/C2H8N2.HNO3/c3-1-2-4;2-1(3)4/h1-4H2;(H,2,3,4) |
Clé InChI |
HODPISPVTPCXIU-UHFFFAOYSA-N |
SMILES |
C(CN)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
SMILES canonique |
C(CN)N.[N+](=O)(O)[O-] |
| 20829-66-7 | |
Numéros CAS associés |
107-15-3 (Parent) |
Synonymes |
1,2-diaminoethane 1,2-ethanediamine edamine ethane-1,2-diamine ethyl diamine ethylenediamine ethylenediamine (1:1) sulfate ethylenediamine (1:1) sulfite ethylenediamine conjugate acid ethylenediamine dihydrobromide ethylenediamine dihydrochloride ethylenediamine dihydrogen iodide ethylenediamine dihydroiodide ethylenediamine dinitrate ethylenediamine hydrochloride ethylenediamine monohydrochloride ethylenediamine phosphate ethylenediamine sulfate ethylenediamine, 3H-labeled cpd |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Bicyclo[2.2.1]hept-1-ene](/img/structure/B1253063.png)
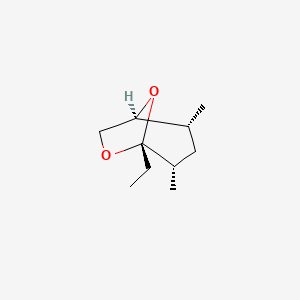
![(7R,9S,10R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3S,5S,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1253065.png)
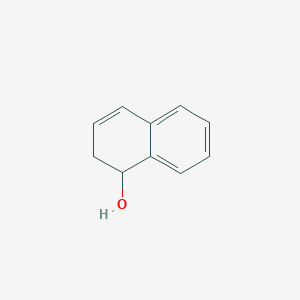
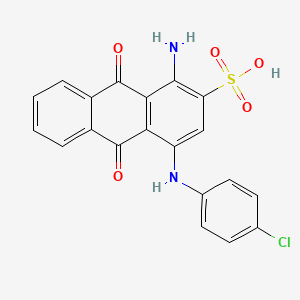
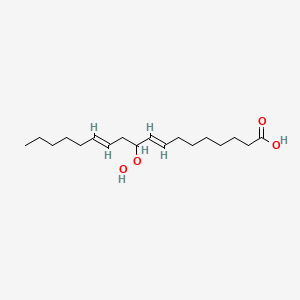
![1H-Pyrrolo[3,2,1-de]phenanthridine-1,9-diol, 2,4,5,7,11b,11c-hexahydro-10-methoxy-, 1-acetate, (1R,11bS,11cS)-](/img/structure/B1253072.png)

![N-butyl-3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-3-quinazolinyl]propanamide](/img/structure/B1253076.png)
